molecular formula C10H13NO3 B3126594 2-(2-Methylpropoxy)pyridine-3-carboxylic acid CAS No. 335077-89-9

2-(2-Methylpropoxy)pyridine-3-carboxylic acid

Cat. No.: B3126594
CAS No.: 335077-89-9
M. Wt: 195.21 g/mol
InChI Key: IYUQLJBOKGMHHS-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS: 335077-89-9) is a pyridine derivative with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 2-position.

The isobutoxy group in this compound may influence solubility, stability, and interactions in biological or chemical systems.

Properties

IUPAC Name

2-(2-methylpropoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUQLJBOKGMHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with isobutanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpropoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the structure and functional groups present in the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(2-methylpropoxy)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 2-(Isobutoxy), 3-carboxylic acid C₁₀H₁₃NO₃ 195.22 Not explicitly stated; structural similarity to herbicidal compounds suggests potential agrochemical use
Imazapic 5-Methyl, 2-(imidazolinone) C₁₄H₁₇N₃O₃ 287.31 Herbicide (Clearfield® system)
Imazapyr 2-(Imidazolinone) C₁₃H₁₅N₃O₃ 261.28 Herbicide (controls weeds in crops)
2-Methoxy-3-pyridinecarboxylic acid 2-Methoxy, 3-carboxylic acid C₇H₇NO₃ 153.13 Research reagent; >95% purity
2-(3-Bromophenoxy)pyridine-3-carboxylic acid 3-Bromophenoxy, 3-carboxylic acid C₁₂H₈BrNO₃ 294.10 Synthetic intermediate; CAS 83164-82-3
2-(Diethylamino)pyridine-3-carboxylic acid 2-(Diethylamino), 3-carboxylic acid C₁₀H₁₄N₂O₂ 194.23 Pharmaceutical intermediate
Key Observations:

Substituent Size and Lipophilicity: The isobutoxy group in this compound is bulkier and more lipophilic than the methoxy group in 2-methoxy-3-pyridinecarboxylic acid, which may enhance membrane permeability in biological systems . Bromine substitution in 2-(3-bromophenoxy)pyridine-3-carboxylic acid increases molecular weight (294.1 g/mol) and may confer halogen-specific reactivity .

Functional Group Influence: Carboxylic Acid: Common to all compared compounds, enabling hydrogen bonding and salt formation, which affect solubility and crystallinity. Amino vs.

Biological Activity: Imazapic and imazapyr demonstrate that imidazolinone substituents at the 2-position are critical for herbicidal activity . The isobutoxy group in this compound may similarly interact with plant enzyme systems, though specific data are lacking.

Biological Activity

2-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS No. 335077-89-9) is an organic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol. It belongs to the class of pyridine carboxylic acids, which are known for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of various pyridine derivatives, including this compound. While specific data on this compound's antimicrobial activity remains limited, related compounds in the pyridine family have demonstrated significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, pyridine-3-carboxylic acids have been shown to exhibit antibacterial properties, suggesting a potential for similar activity in this compound.

The biological mechanisms underlying the activity of pyridine carboxylic acids often involve interactions with cellular targets such as enzymes and receptors. For example, these compounds may act as enzyme inhibitors or modulators of signaling pathways, which can lead to altered cellular responses. Molecular docking studies have indicated that such compounds can effectively bind to target proteins, disrupting their normal functions.

Case Studies and Research Findings

  • Antibacterial Activity : A study investigating the antibacterial properties of various pyridine derivatives found that some exhibited Minimum Inhibitory Concentrations (MICs) ranging from 250 to 500 µg/mL against common pathogens including Staphylococcus aureus and Escherichia coli . Although specific data on this compound was not detailed, its structural similarities suggest potential effectiveness.
  • Molecular Docking Studies : In silico studies have been conducted on related compounds to evaluate their binding affinities to bacterial DNA gyrase, an essential enzyme for bacterial replication. These studies provide insights into how modifications in the chemical structure can enhance or diminish biological activity .
  • Synthesis and Biological Evaluation : Research has focused on synthesizing functionalized pyridine derivatives and evaluating their biological activities. The synthesis often involves decarboxylation reactions that yield compounds with enhanced potency against microbial targets .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityReferences
This compound195.21 g/molPotential antimicrobial activity
Pyridine-3-carboxylic acid123.11 g/molAntibacterial (MIC: 250-500 µg/mL)
Functionalized pyridone derivativesVariesAntimicrobial & enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Methylpropoxy)pyridine-3-carboxylic acid, and how can purity be ensured during purification?

The compound can be synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) is effective for oxidizing methylpyridine derivatives to carboxylic acids . Post-reaction, acidification (pH 4) with HCl precipitates the crude product, which can be further purified via copper salt recrystallization to enhance purity (yield ~47%). Elemental analysis (C, H, N) and NMR are critical for validating purity, with discrepancies ≤0.3% between calculated and observed values indicating acceptable quality .

Q. How should researchers address discrepancies in elemental analysis data for pyridine-carboxylic acid derivatives?

Minor deviations in elemental analysis (e.g., 54.92% calculated vs. 54.61% observed for carbon content) may arise from incomplete combustion or hygroscopic intermediates. Methodologically, ensure samples are thoroughly dried and analyzed via high-sensitivity combustion analysis. Cross-validation with complementary techniques like mass spectrometry or NMR integration of proton environments (e.g., OCH₃ or COOH signals) can resolve ambiguities .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound derivatives using SHELX software?

For X-ray crystallography, SHELXL refinement requires careful handling of high-resolution or twinned data. Key steps include:

  • Initial structure solution via direct methods (SHELXS/SHELXD).
  • Iterative refinement of thermal displacement parameters (ADPs) and hydrogen bonding networks.
  • Validation using R-factor convergence (target: <0.05) and data-to-parameter ratios (>14:1 to avoid overfitting) . For example, in a pyridine solvate structure, hydrogen bonds (O–H⋯N) and π-π interactions (3.75 Å stacking distance) were resolved using SHELXL, with final R₁ = 0.049 .

Q. How do non-covalent interactions influence the physicochemical properties of this compound in crystal lattices?

Non-covalent interactions, such as hydrogen bonding and π-π stacking, dictate solubility and stability. In a study, the carboxylic acid group formed O–H⋯N hydrogen bonds with pyridine solvate molecules (2.58 Å bond length), while π-π interactions between pyridine and benzene rings (3.75 Å) stabilized the lattice. Computational modeling (e.g., DFT) can quantify these interactions, with energy values typically ranging from -5 to -15 kJ/mol for π-π systems .

Q. What methodological considerations are critical for multi-step syntheses involving this compound intermediates?

In multi-step reactions (e.g., coupling with tert-butoxy tetradecyl chains), monitor intermediates via LC-MS or TLC after each step. For example, THF-mediated coupling using TSTU (coupling agent) and DIPEA (base) requires anhydrous conditions and stoichiometric precision (1:1.05 molar ratio of acid to activator). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methylpropoxy)pyridine-3-carboxylic acid
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2-(2-Methylpropoxy)pyridine-3-carboxylic acid

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